molecular formula C14H11ClN2O3S2 B14005409 N-[(4-Chlorobenzene-1-sulfonyl)carbamoyl]benzenecarbothioamide CAS No. 61720-79-4

N-[(4-Chlorobenzene-1-sulfonyl)carbamoyl]benzenecarbothioamide

Katalognummer: B14005409
CAS-Nummer: 61720-79-4
Molekulargewicht: 354.8 g/mol
InChI-Schlüssel: YSOHNHLWAWEWKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(4-Chlorobenzene-1-sulfonyl)carbamoyl]benzenecarbothioamide is a chemical compound with the molecular formula C14H11ClN2O3S2 and a molecular weight of 354.838 g/mol . This compound is known for its unique structure, which includes a sulfonyl group, a carbamoyl group, and a carbothioamide group, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chlorobenzene-1-sulfonyl)carbamoyl]benzenecarbothioamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with benzenecarbothioamide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:

    Step 1: Preparation of 4-chlorobenzenesulfonyl chloride by reacting 4-chlorobenzenesulfonic acid with thionyl chloride.

    Step 2: Reaction of 4-chlorobenzenesulfonyl chloride with benzenecarbothioamide in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

N-[(4-Chlorobenzene-1-sulfonyl)carbamoyl]benzenecarbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides .

Wissenschaftliche Forschungsanwendungen

N-[(4-Chlorobenzene-1-sulfonyl)carbamoyl]benzenecarbothioamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[(4-Chlorobenzene-1-sulfonyl)carbamoyl]benzenecarbothioamide involves its interaction with specific molecular targets. The sulfonyl and carbamoyl groups can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .

Eigenschaften

CAS-Nummer

61720-79-4

Molekularformel

C14H11ClN2O3S2

Molekulargewicht

354.8 g/mol

IUPAC-Name

1-(benzenecarbonothioyl)-3-(4-chlorophenyl)sulfonylurea

InChI

InChI=1S/C14H11ClN2O3S2/c15-11-6-8-12(9-7-11)22(19,20)17-14(18)16-13(21)10-4-2-1-3-5-10/h1-9H,(H2,16,17,18,21)

InChI-Schlüssel

YSOHNHLWAWEWKB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=S)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.